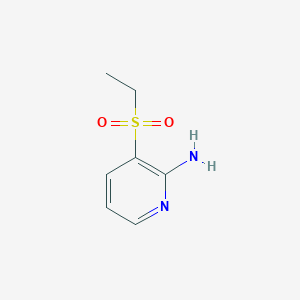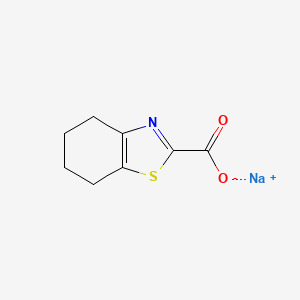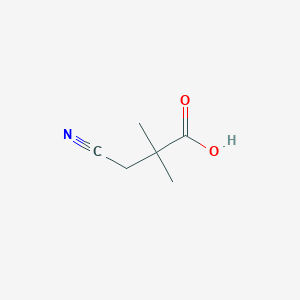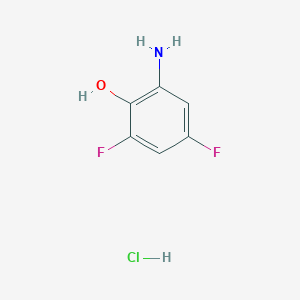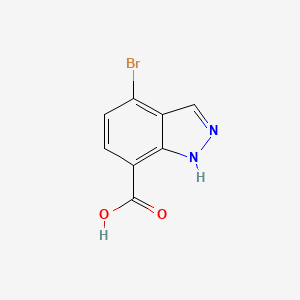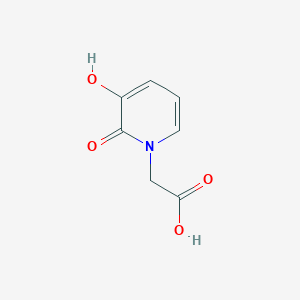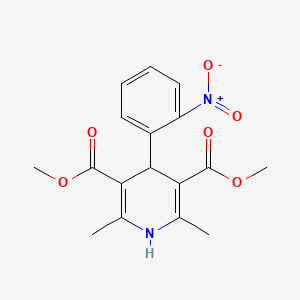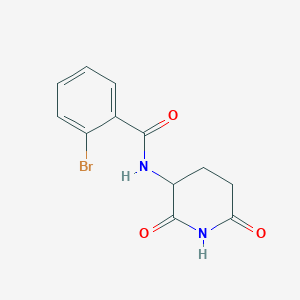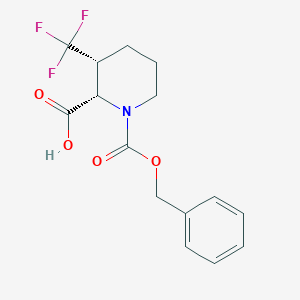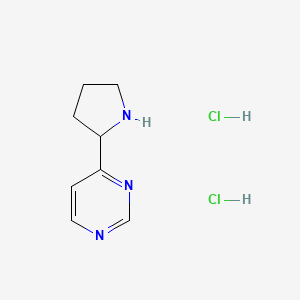![molecular formula C10H10BrNO2S B3420564 4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione CAS No. 195372-30-6](/img/structure/B3420564.png)
4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized, and its molecular structures were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for their in vitro antimicrobial activity and anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the elemental analysis results of thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests its potential use in cancer treatment.
Drug Resistance Combat
Efforts have been made to study the pharmacological activities of this compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This is a significant step towards addressing the global issue of drug resistance.
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of this compound with receptor using Schrodinger v11.5 . This helps in understanding the interaction of the compound with biological targets, aiding in rational drug design.
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives via Suzuki cross coupling with arylboronic acids . These derivatives have been evaluated for their biological activities, expanding the scope of research around this compound.
Antioxidant Activity
Some derivatives of the compound have been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests potential applications in conditions where oxidative stress plays a role.
Toxicity Testing
The compound and its derivatives have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This is important for assessing the environmental impact of these compounds.
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . This provides valuable insights into the compound’s properties and potential applications before laboratory testing.
Safety and Hazards
Direcciones Futuras
The future directions for the research on similar compounds include the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Additionally, triarylamine-based dyes, which can be synthesized from similar compounds, have shown great potential as efficient light absorbers in inverse (p-type) dye-sensitized solar cells (DSSCs), indicating a promising direction for future research .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include bacterial and fungal proteins essential for growth and survival.
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins . This interaction can lead to changes in the target’s conformation, disrupting its normal function and leading to cell death.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The lipophilic character of similar compounds suggests that they may be well-absorbed and distributed throughout the body .
Result of Action
The result of the action of N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is likely the inhibition of growth and survival of susceptible microorganisms. By binding to and inhibiting the function of target proteins, this compound can disrupt essential processes within microbial cells, leading to cell death .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJQUUWJBEZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185921 | |
| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
CAS RN |
195372-30-6 | |
| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195372-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)
